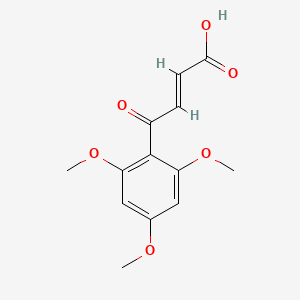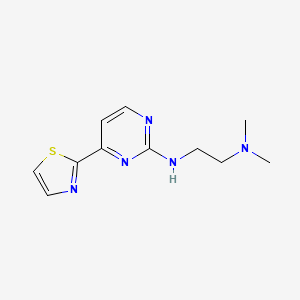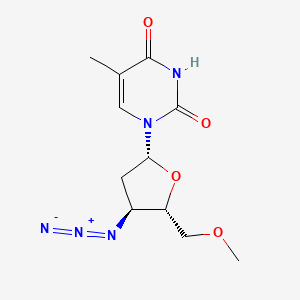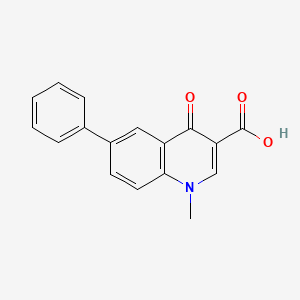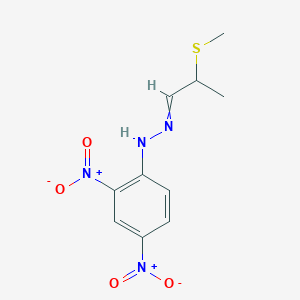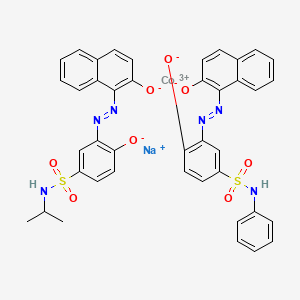
Diocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diocaine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless, crystalline solid with a mild odor. The compound is primarily used as a local anesthetic and has been studied for its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Diocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.
Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mecanismo De Acción
Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
Comparación Con Compuestos Similares
Diocaine is often compared to other local anesthetics such as lidocaine and procaine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which provides certain advantages:
Lidocaine: Known for its rapid onset and intermediate duration of action. This compound, however, may offer a longer duration of anesthesia.
Procaine: Has a slower onset and shorter duration compared to this compound. This compound’s structure allows for better penetration and longer-lasting effects.
List of Similar Compounds
- Lidocaine
- Procaine
- Bupivacaine
- Tetracaine
This compound’s unique properties make it a valuable compound in both research and clinical settings, offering distinct advantages over other local anesthetics.
Propiedades
Número CAS |
537-76-8 |
|---|---|
Fórmula molecular |
C20H23ClN2O2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H |
Clave InChI |
UBVZBKAQELDFRH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


